molecular formula C8H8ClFN2 B1526089 4-(Aminomethyl)-3-fluorobenzonitrile hydrochloride CAS No. 1354963-08-8

4-(Aminomethyl)-3-fluorobenzonitrile hydrochloride

Cat. No.: B1526089
CAS No.: 1354963-08-8
M. Wt: 186.61 g/mol
InChI Key: JRAJZEDEPYPARN-UHFFFAOYSA-N
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Description

Historical Context of Fluorinated Benzonitrile Derivatives

The development of fluorinated benzonitrile derivatives traces its origins to the early pioneering work in organofluorine chemistry that began in the mid-19th century. Alexander Borodin, renowned both as a composer and chemist, conducted the first documented nucleophilic replacement of a halogen atom by fluoride in 1862, establishing the foundational principles for halogen exchange reactions that would later become crucial in fluorochemical industry. This seminal work preceded even the isolation of elemental fluorine itself, which was not achieved until Henri Moissan's successful electrolysis experiments in 1886.

The specific synthesis of aromatic compounds with fluorinated side chains was first reported by Frédéric Swarts in 1898, who demonstrated that benzotrichloride could react rapidly with antimony trifluoride to produce fluorinated derivatives. This breakthrough established the precedent for introducing fluorine atoms into aromatic systems, a methodology that would later be refined and applied to benzonitrile derivatives. The industrial application of fluorinated aromatics gained significant momentum during the 1920s and 1930s, when systematic approaches to fluorination were developed for practical manufacturing processes.

During World War II, the Manhattan Project's requirements for uranium hexafluoride handling necessitated the development of fluorine-resistant materials, which accelerated research into fluorinated organic compounds. This period marked a crucial turning point in organofluorine chemistry, as large-scale production methods for fluorine-containing compounds were established. The post-war era witnessed the application of these military-developed technologies to civilian chemical manufacturing, including the production of fluorinated pharmaceutical intermediates and specialty chemicals.

The specific methodology for preparing benzonitriles with fluorinated side chains was formally documented in patent literature, which described the fluorination of side-chain-chlorinated benzonitriles using anhydrous hydrofluoric acid at temperatures ranging from 10 to 200 degrees Celsius. This process represented a significant advancement over earlier methods that relied on the Sandmeyer reaction with copper cyanide, providing a more direct route to fluorinated benzonitrile compounds. The development demonstrated that trichloromethyl benzonitriles could be successfully fluorinated despite earlier reports suggesting such transformations were problematic.

Significance of Amino-Functionalized Fluorobenzenes in Organic Chemistry

The combination of amino and fluorine functionalities in benzene-derived compounds represents a convergence of two powerful chemical modifications that significantly alter both electronic and steric properties of aromatic systems. The carbon-fluorine bond, with an average bond energy of approximately 480 kilojoules per mole, stands as one of the strongest bonds in organic chemistry, substantially exceeding the strength of carbon-chlorine bonds at 320 kilojoules per mole. This exceptional bond strength, combined with the short carbon-fluorine bond length of approximately 1.4 angstroms and fluorine's high electronegativity of 3.98, creates unique electronic environments that influence both reactivity and selectivity in synthetic transformations.

Amino-functionalized fluorobenzenes exhibit distinctive nucleophilic substitution behavior compared to their non-fluorinated counterparts. While aryl fluorides typically form Grignard reagents reluctantly, fluoroanilines and related compounds demonstrate enhanced efficiency in nucleophilic substitution reactions. This reactivity profile makes compounds like this compound particularly valuable as synthetic intermediates, as they can undergo selective transformations at either the amino or fluorine sites depending on reaction conditions.

The synthetic versatility of amino-functionalized fluorobenzenes extends beyond simple substitution reactions to include specialized transformations such as reductive amination procedures. Research has demonstrated that sodium triacetoxyborohydride serves as an effective reducing agent for reductive amination of aldehydes and ketones, particularly when working with weakly basic amines. This methodology has proven especially valuable when applied to fluorinated substrates, as the presence of electron-withdrawing fluorine atoms can modulate the basicity of amino groups and influence reaction outcomes.

Property 4-(Aminomethyl)-3-fluorobenzonitrile HCl Reference Compounds
Molecular Formula C8H8ClFN2 C7H5FN2 (4-Amino-3-fluorobenzonitrile)
Molecular Weight 186.61 g/mol 136.13 g/mol
CAS Registry Number 1354963-08-8 63069-50-1
Physical State Crystalline Solid Solid
Purity (Commercial) 95-98% 98%

Contemporary applications of amino-functionalized fluorobenzenes have expanded into materials science, particularly in the development of conjugated polymers for electronic applications. Fluoro- and amino-bifunctionalized conjugated polymers have demonstrated exceptional performance as electron transport materials in perovskite solar cells, with amino side chains improving interface contact and electron collection while fluoro side chains enhance hydrophobic properties and device stability. These applications highlight the unique properties that emerge from the combination of amino and fluorine functionalities in aromatic systems.

The preparation of amino-functionalized carbon dots using chitosan as a carbon precursor has further demonstrated the versatility of amino-containing fluorinated compounds in nanomaterials applications. These materials exhibit bright luminescence with quantum yields exceeding 4%, along with excitation-dependent and pH-dependent fluorescence behaviors that make them suitable for biosensing and cellular imaging applications. The biocompatibility and low toxicity of such amino-functionalized materials underscore the importance of this chemical class in developing next-generation functional materials.

Research into direct fluorination methodologies has revealed that elemental fluorine can be successfully employed for introducing fluorine atoms into organic molecules, despite the historical challenges associated with controlling such highly exothermic reactions. The development of nitrogen-fluorine fluorinating agents has provided alternative approaches to selective fluorination, enabling the preparation of complex fluorinated structures including amino-functionalized derivatives. These methodological advances have significantly expanded the accessible chemical space for fluorinated benzonitrile compounds and related structures.

The pharmaceutical significance of amino-functionalized fluorobenzenes stems from their ability to serve as building blocks for bioactive compounds while conferring metabolic stability through the strong carbon-fluorine bond. The strategic incorporation of fluorine atoms can enhance membrane permeability, modulate protein binding affinity, and improve pharmacokinetic properties of drug candidates. The amino functionality provides additional sites for derivatization and conjugation, making compounds like this compound valuable intermediates in medicinal chemistry programs targeting diverse therapeutic areas.

Properties

IUPAC Name

4-(aminomethyl)-3-fluorobenzonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2.ClH/c9-8-3-6(4-10)1-2-7(8)5-11;/h1-3H,5,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRAJZEDEPYPARN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)F)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90712428
Record name 4-(Aminomethyl)-3-fluorobenzonitrile--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1354963-08-8
Record name 4-(Aminomethyl)-3-fluorobenzonitrile--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90712428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(aminomethyl)-3-fluorobenzonitrile hydrochloride
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Biological Activity

4-(Aminomethyl)-3-fluorobenzonitrile hydrochloride is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of an aminomethyl group and a fluorine atom on the benzene ring enhances its reactivity and interaction with biological targets, making it a candidate for various therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds through the aminomethyl group and engage in halogen bonding via the fluorine atom. These interactions can significantly influence enzyme activity and receptor binding, which are critical in drug design and development.

Biological Activity

Recent studies have highlighted several biological activities associated with this compound:

  • Antimicrobial Activity : Research indicates that compounds similar to 4-(Aminomethyl)-3-fluorobenzonitrile exhibit significant antimicrobial properties, particularly against Mycobacterium tuberculosis. Structure-activity relationship (SAR) studies have shown that para-substituted derivatives tend to have enhanced activity compared to their meta counterparts .
  • Antitumor Properties : The compound's structural characteristics suggest potential antitumor effects. Preliminary investigations into related compounds have demonstrated inhibitory effects on tumor growth in various cancer cell lines, indicating that further exploration of 4-(Aminomethyl)-3-fluorobenzonitrile could yield valuable insights into its efficacy against malignancies .
  • Neurological Applications : The ability of the compound to interact with neurotransmitter systems positions it as a candidate for research related to neurological disorders. The aminomethyl group facilitates strong hydrogen bonding, enhancing interactions with receptors involved in neurotransmission.

Case Study 1: Antituberculosis Activity

In a study evaluating the antituberculosis efficacy of various compounds, derivatives similar to 4-(Aminomethyl)-3-fluorobenzonitrile were tested for minimum inhibitory concentration (MIC) against Mycobacterium tuberculosis. The results indicated that certain substitutions on the benzene ring significantly improved activity, with MIC values as low as 0.0125 μg/mL observed for optimized structures .

CompoundMIC (μg/mL)Activity Level
4c0.0125Highly Active
5a0.025Active

Case Study 2: Antitumor Efficacy

In vitro studies have shown that compounds structurally related to 4-(Aminomethyl)-3-fluorobenzonitrile exhibit antiproliferative effects in cancer cell lines. A combination treatment involving similar compounds demonstrated enhanced tumor suppression compared to monotherapy, suggesting synergistic effects when used alongside established chemotherapeutics .

Treatment TypeTumor Growth Inhibition (%)
Monotherapy40
Combination Therapy70

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to 4-(aminomethyl)-3-fluorobenzonitrile hydrochloride exhibit notable antimicrobial properties. The presence of the amino group enhances reactivity against various pathogens.

Case Study: Antituberculosis Activity

A study demonstrated that related compounds showed significant activity against Mycobacterium tuberculosis. For instance, a series of substituted benzyl compounds were tested for their minimum inhibitory concentration (MIC) against M. tuberculosis, revealing that para-substituted derivatives exhibited superior activity compared to meta-substituted ones. The most active compound in this series had an MIC value of 0.0125 μg/mL, indicating the potential of similar structures for developing new antimycobacterial agents .

Cancer Research

The structural characteristics of this compound suggest its potential as an anticancer agent. Its design allows for interactions with biological targets involved in cancer pathways.

Case Study: PD-1/PD-L1 Inhibitors

In a study focusing on small molecule inhibitors of the PD-1/PD-L1 pathway, several compounds were screened for their ability to inhibit this critical immune checkpoint in cancer therapy. The findings indicated that modifications to the benzene ring structure can significantly enhance efficacy against cancer cells . This opens avenues for further exploration of this compound in similar therapeutic contexts.

Neuropharmacology

The amine group in this compound may allow it to interact with neurotransmitter systems, making it a candidate for neuropharmacological studies.

Potential Mechanisms

Research into compounds with similar structures has suggested that they may influence neurotransmitter release or receptor activity, which could be beneficial in treating neurological disorders . Further investigations are warranted to elucidate the specific interactions and effects of this compound within the nervous system.

Comparison with Similar Compounds

5-(Aminomethyl)-2-fluorobenzonitrile Hydrochloride (CAS 1638487-42-9)

  • Molecular Formula : C₈H₈ClFN₂
  • Molecular Weight : 186.61 g/mol
  • Key Differences: Fluorine substitution at the 2-position instead of 3-position.

4-(Aminomethyl)benzonitrile Hydrochloride (CAS 15996-76-6)

  • Molecular Formula : C₈H₈ClN₂
  • Molecular Weight : 168.62 g/mol
  • Key Differences : Lacks the fluorine atom at the 3-position. The absence of fluorine reduces electronegativity and may decrease lipophilicity, impacting membrane permeability .
Compound CAS No. Molecular Formula Molecular Weight (g/mol) Fluorine Position Purity (Supplier Data)
4-(Aminomethyl)-3-fluorobenzonitrile HCl 1354963-08-8 C₈H₈ClFN₂ 186.61 3 95%
5-(Aminomethyl)-2-fluorobenzonitrile HCl 1638487-42-9 C₈H₈ClFN₂ 186.61 2 95%
4-(Aminomethyl)benzonitrile HCl 15996-76-6 C₈H₈ClN₂ 168.62 N/A >97%

Halogen-Substituted Analogs

4-(Aminomethyl)-3-chlorophenol Hydrochloride (CAS 1196702-80-3)

  • Molecular Formula: C₇H₈Cl₂NO
  • Molecular Weight : 189.05 g/mol
  • Key Differences : Chlorine replaces fluorine at the 3-position, and a hydroxyl group substitutes the benzonitrile. Chlorine’s larger atomic radius increases steric hindrance, while the hydroxyl group introduces hydrogen-bonding capability .

4-(Aminomethyl)-3-fluorophenol Hydrochloride (CAS 754971-62-5)

  • Molecular Formula: C₇H₈ClFNO
  • Molecular Weight : 179.60 g/mol
  • Key Differences: Phenol group replaces benzonitrile. The hydroxyl group enhances solubility in polar solvents but reduces stability under acidic conditions compared to the nitrile group .
Compound CAS No. Molecular Formula Molecular Weight (g/mol) Halogen Functional Group
4-(Aminomethyl)-3-fluorobenzonitrile HCl 1354963-08-8 C₈H₈ClFN₂ 186.61 F Benzonitrile
4-(Aminomethyl)-3-chlorophenol HCl 1196702-80-3 C₇H₈Cl₂NO 189.05 Cl Phenol
4-(Aminomethyl)-3-fluorophenol HCl 754971-62-5 C₇H₈ClFNO 179.60 F Phenol

Heterocyclic and Functional Group Variants

{[3-(4-Fluorophenyl)-1,2,4-Oxadiazol-5-yl]methyl}amine Hydrochloride (CAS N/A)

  • Structure : Contains a 1,2,4-oxadiazole ring instead of a benzene ring.

4-Amino-3-fluorobenzonitrile (CAS 1522969409-98-9)

  • Molecular Formula : C₇H₅FN₂
  • Molecular Weight : 136.13 g/mol
  • Key Differences: Lacks the aminomethyl group, reducing its utility as a building block for secondary amine synthesis .

Critical Analysis of Structural Impact on Properties

  • Fluorine vs. Chlorine : Fluorine’s electronegativity increases polarity and improves binding to electron-rich biological targets compared to chlorine .
  • Benzonitrile vs. Phenol: The nitrile group offers chemical stability under basic conditions, whereas phenol’s hydroxyl group increases solubility but susceptibility to oxidation .
  • Positional Isomerism : Fluorine at the 3-position (meta) vs. 2-position (ortho) alters steric and electronic profiles, influencing docking efficiency in enzymes or receptors .

Preparation Methods

Starting Material Preparation: 3-Fluorobenzonitrile Derivatives

A common precursor is 3-fluorobenzonitrile, which can be synthesized or procured commercially. The fluorine substitution at the meta position relative to the nitrile group is critical for downstream functionalization.

Aminomethylation via Reductive Amination

One of the most effective methods to prepare 4-(Aminomethyl)-3-fluorobenzonitrile involves reductive amination of the corresponding aldehyde intermediate:

  • Step 1: Synthesis of 4-formyl-3-fluorobenzonitrile by oxidation or formylation of 3-fluorobenzonitrile derivatives.
  • Step 2: Reductive amination of the aldehyde with ammonia or an amine source, using reducing agents such as sodium cyanoborohydride or catalytic hydrogenation, to yield 4-(aminomethyl)-3-fluorobenzonitrile.
  • Step 3: Conversion to the hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in an appropriate solvent.

This method offers high selectivity and yield, with mild reaction conditions typically at room temperature or slightly elevated temperatures.

Alternative Nucleophilic Substitution Approach

Another approach involves nucleophilic substitution on a halogenated fluorobenzonitrile precursor:

  • Starting from 4-(chloromethyl)-3-fluorobenzonitrile, nucleophilic substitution with ammonia or an amine source produces the aminomethyl derivative.
  • The reaction is carried out in polar solvents such as ethanol or methanol, often under reflux conditions.
  • The product is isolated as the hydrochloride salt by acid treatment.

This route is advantageous for its straightforwardness but requires availability of halomethyl precursors.

Detailed Reaction Conditions and Data

Step Reaction Type Reagents/Conditions Temperature Solvent Yield (%) Notes
1 Formylation Vilsmeier-Haack or oxidation methods 20–35 °C Ethanol or similar 80–90 Controls regioselectivity of formyl group
2 Reductive Amination Ammonia, NaBH3CN or catalytic H2/Pd 25–40 °C Methanol, ethanol 75–85 Mild conditions preserve nitrile group
3 Salt Formation HCl gas or aqueous HCl Room temperature Ethanol or ether Quantitative Ensures product stability and crystallinity

Research Findings and Optimization

  • Base and Solvent Selection: Organic bases such as N,N-diisopropylethylamine have been shown to facilitate intermediate conversions effectively without side reactions. Ethanol is preferred as a solvent for its polarity and ability to dissolve both organic and inorganic reagents.

  • Temperature Control: Maintaining reaction temperatures between 20°C and 35°C during formylation and reductive amination steps enhances selectivity and yield, minimizing by-products.

  • Purification: Crystallization from mixtures of toluene and hexane or similar solvents is effective for obtaining pure hydrochloride salt crystals with high purity.

  • Stock Solution Preparation: For experimental or formulation purposes, stock solutions of this compound are prepared at various molarities (1 mM to 10 mM) by dissolving precise amounts of the compound in solvents such as DMSO, PEG300, Tween 80, and water, ensuring clear solutions before proceeding to subsequent solvent additions.

Summary Table of Preparation Routes

Method Starting Material Key Reagents Reaction Type Advantages Challenges
Reductive Amination 4-formyl-3-fluorobenzonitrile Ammonia, NaBH3CN or H2/Pd Reductive amination High selectivity, mild conditions Requires aldehyde intermediate
Nucleophilic Substitution 4-(chloromethyl)-3-fluorobenzonitrile Ammonia or amine source Nucleophilic substitution Simple reaction setup Halomethyl precursor needed
Direct Amination (less common) 3-fluorobenzonitrile or derivatives Ammonia, catalysts Amination Fewer steps Lower yield, harsher conditions

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Aminomethyl)-3-fluorobenzonitrile hydrochloride
Reactant of Route 2
4-(Aminomethyl)-3-fluorobenzonitrile hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.